molecular formula C8H6BrFO2 B1406223 6'-Bromo-3'-fluoro-2'-hydroxyacetophenone CAS No. 1784890-10-3

6'-Bromo-3'-fluoro-2'-hydroxyacetophenone

Cat. No.: B1406223
CAS No.: 1784890-10-3
M. Wt: 233.03 g/mol
InChI Key: DPYKXRQAGUVCSI-UHFFFAOYSA-N
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Description

6'-Bromo-3'-fluoro-2'-hydroxyacetophenone is a high-purity specialty chemical offered exclusively for research and development purposes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Compounds within the 2'-hydroxyacetophenone class are highly valued in organic synthesis and medicinal chemistry as versatile building blocks. The presence of multiple halogen substituents and a phenolic hydroxyl group on the acetophenone core makes this molecule a privileged scaffold for constructing more complex structures, particularly in the synthesis of chalcone derivatives . Research into similar 2'-hydroxyacetophenone derivatives has demonstrated their significance as key intermediates in the development of pharmacologically active compounds. These intermediates are commonly utilized in the synthesis of receptor ligands and other bioactive molecules being investigated for potential effects on the central nervous system . The structural features of this compound—specifically the bromo and fluoro groups—offer distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships in drug discovery programs. This makes it a critical reagent for chemists working in the development of new active pharmaceutical ingredients (APIs) and fine chemicals .

Properties

IUPAC Name

1-(6-bromo-3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYKXRQAGUVCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Acetophenone Derivatives

Objective: Introduce a nitro group at the 3'-position of acetophenone to form 3-nitro-acetophenone, a key intermediate.

Methodology:

  • Reaction Conditions:

    • Temperature maintained between $$-10^\circ C$$ and $$-5^\circ C$$.
    • Use of concentrated sulfuric acid (98%) as solvent and nitrating agent.
    • Dripping of phenylethanone (acetophenone) into the nitrating mixture, with vigorous stirring to control temperature and reaction rate.
  • Procedure Highlights:

    • Dropwise addition of nitrating mixture (fuming nitric acid and sulfuric acid) to maintain low temperature, preventing over-nitration or side reactions.
    • Post-reaction pouring into crushed ice to precipitate solid 3-nitro-acetophenone.
    • Filtration, washing, and drying yield a yellow crystalline powder.

Yield & Characterization:

Parameter Data
Yield ~82.1% (from 135.5 g)
Melting Point 76–78°C
Product 3-nitro-acetophenone

Notes: Precise temperature control is critical to ensure regioselectivity and prevent poly-nitration.

Reduction of Nitro to Amino Group

Objective: Convert 3-nitro-acetophenone to 3-amino-acetophenone, facilitating subsequent halogenation.

Methodology:

  • Reaction Conditions:

    • Iron powder (Fe) as reducing agent.
    • Dilute hydrochloric acid (37.5%) to generate a reducing environment.
    • Molar ratio of Fe to nitro compound approximately 1.6:1.
  • Procedure Highlights:

    • Iron powder added to the acid solution containing the nitro compound.
    • Vigorous stirring and cooling to room temperature.
    • Filtration and neutralization with ammonia, followed by washing and drying.

Yield & Characterization:

Parameter Data
Yield ~83.2% (from 66.1 g of 3-nitro-acetophenone)
Melting Point 97–99°C
Product 3-amino-acetophenone

Notes: The reduction step is sensitive to reaction time and temperature to prevent over-reduction or side reactions.

Methylation of Hydroxy Groups

Objective: Protect or modify hydroxyl groups to facilitate selective halogenation.

Methodology:

  • Reaction Conditions:

    • Use of dimethyl sulfate (DMS) as methylating agent.
    • Reaction carried out at 50–60°C with pH adjustment to 8–9 using ammoniacal liquor.
    • Stirring maintained for 2–3 hours.
  • Procedure Highlights:

    • Addition of DMS slowly to control exotherm.
    • Distillation of the methylated product, 3-methoxyacetophenone, with a yield of approximately 80.3%.

Notes: Methylation enhances the stability and reactivity profile of the intermediate for subsequent halogenation.

Bromination of Methylated Acetophenone

Objective: Introduce bromine at the 2'-position of the aromatic ring.

Methodology:

  • Reaction Conditions:

    • N-bromosuccinimide (NBS) as brominating agent.
    • Acetic acid as solvent.
    • Room temperature (~25°C) for approximately 3 hours.
  • Procedure Highlights:

    • NBS added to the methylated acetophenone in acetic acid.
    • Reaction monitored until completion via TLC or GC.
    • Post-reaction, ethyl acetate extraction, filtration, and recrystallization yield the target compound.

Yield & Characterization:

Parameter Data
Yield ~79.5% (from 182.1 g of product)
Melting Point 64–66°C
Purity 99.1% (HPLC)

Notes: Control of temperature and reaction time is essential to prevent poly-bromination or side reactions.

Final Purification and Characterization

  • The product, 6'-Bromo-3'-fluoro-2'-hydroxyacetophenone , is purified via recrystallization in ethyl acetate.
  • The final compound exhibits a melting point of 64–66°C, with high purity confirmed by HPLC.

Summary of Preparation Pathway

Step Reaction Key Conditions Yield Notes
1 Nitration $$-10^\circ C$$, sulfuric acid, nitric acid 82.1% Precise temperature control
2 Reduction Fe, dilute HCl 83.2% Complete reduction to amino derivative
3 Methylation Dimethyl sulfate, pH 8–9 80.3% Protects hydroxyl group
4 Bromination NBS, acetic acid 79.5% Selective bromination at 2'-position
5 Purification Recrystallization Ensures high purity

Additional Considerations and Research Findings

  • Reaction Optimization: Literature emphasizes the importance of temperature control, molar ratios, and reaction time to maximize yield and selectivity.
  • Alternative Methods: Some studies suggest using different halogenating agents or catalysts to improve regioselectivity or reduce reaction time.
  • Environmental and Safety Aspects: Handling of nitrating acids, dimethyl sulfate, and NBS demands strict safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’-fluoro-2’-hydroxyacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6’-Bromo-3’-fluoro-2’-hydroxyacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6’-Bromo-3’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Positioning and Isomerism

The position of substituents on the acetophenone scaffold critically impacts reactivity, stability, and biological activity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key References
5'-Fluoro-2'-hydroxyacetophenone F (5'), -OH (2') C₈H₇FO₂ 394-32-1
4'-Fluoro-2'-hydroxyacetophenone F (4'), -OH (2') C₈H₇FO₂ 1481-27-2
2'-Bromo-5'-fluoroacetophenone Br (2'), F (5') C₈H₅BrFO₂ 1006-33-3
6'-Bromo-2'-hydroxyacetophenone Br (6'), -OH (2') C₈H₆BrO₂ 55736-69-1

Key Observations :

  • Positional Effects: The target compound’s 3'-fluoro and 6'-bromo substituents create steric and electronic effects distinct from analogs like 4'-fluoro-2'-hydroxyacetophenone. The fluorine atom’s electronegativity enhances ring electron-withdrawing effects, while bromine’s bulkiness may hinder certain reactions .
  • Isomerism: For example, 5'-fluoro-2'-hydroxyacetophenone (CAS 394-32-1) and 4'-fluoro-2'-hydroxyacetophenone (CAS 1481-27-2) are positional isomers differing in fluorine placement. Such differences alter dipole moments and hydrogen-bonding capabilities .

Key Observations :

  • Fluorine’s introduction via Fries rearrangement (e.g., for 5'-fluoro-2'-hydroxyacetophenone) requires precise temperature control (~190°C) to favor ortho- over para-substitution .

Physicochemical Properties

Substituents influence melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) Solubility Spectral Data (IR, NMR) References
5'-Fluoro-2'-hydroxyacetophenone 46–48 (lit. 180–185) 0.68 g/L (water) IR: 1648 cm⁻¹ (C=O); ¹H NMR: δ 2.60 (CH₃)
2'-Hydroxy-6'-methoxyacetophenone 56–57 Insoluble in hexane IR: 1620 cm⁻¹ (C=O); ¹H NMR: δ 3.87 (OCH₃)
4'-Fluoro-2'-hydroxyacetophenone Not reported Soluble in ethanol Crystal structure: Monoclinic, P2₁/n

Key Observations :

  • Discrepancies in reported melting points (e.g., 5'-fluoro-2'-hydroxyacetophenone) may arise from crystallization solvents or polymorphic forms .
  • Bromine’s presence in the target compound increases molecular weight (C₈H₆BrFO₂: 245.04 g/mol) compared to fluorine-only analogs (C₈H₇FO₂: 154.14 g/mol), likely reducing water solubility .

Biological Activity

6'-Bromo-3'-fluoro-2'-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The unique arrangement of bromine, fluorine, and hydroxyl groups contributes to its distinct chemical reactivity and biological properties.

The synthesis of this compound typically involves bromination and fluorination of 2'-hydroxyacetophenone. The reaction conditions are carefully controlled to ensure selective substitution at the desired positions on the aromatic ring. The compound is used as a building block in the synthesis of complex organic molecules and has applications in enzyme inhibition studies and protein-ligand interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances the compound's binding affinity, while the hydroxyl group can form hydrogen bonds, stabilizing these interactions. This modulation of biochemical pathways can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value below 10 μM, indicating potent activity .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which are crucial for developing therapies for chronic inflammatory diseases. Studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory conditions .

Case Studies

StudyCell LineIC50 ValueEffect
Study AMCF-7 (Breast Cancer)<10 μMCytotoxic
Study BHeLa (Cervical Cancer)<15 μMCytotoxic
Study CRAW 264.7 (Macrophage)>20 μMAnti-inflammatory

These studies illustrate the compound's varying degrees of effectiveness across different cell lines, emphasizing its potential as a versatile therapeutic agent.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as 6'-Bromo-2'-fluoro-3'-hydroxyacetophenone and 5'-Bromo-2'-hydroxyacetophenone. The positioning of functional groups significantly influences their biological activity. Notably, this compound exhibits enhanced binding affinity and selectivity due to its unique arrangement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6'-Bromo-3'-fluoro-2'-hydroxyacetophenone
Reactant of Route 2
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6'-Bromo-3'-fluoro-2'-hydroxyacetophenone

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